2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)-

Descripción

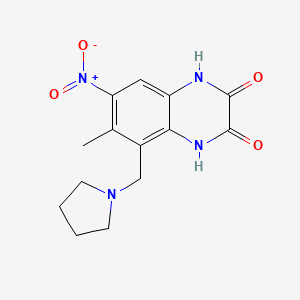

2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)- is a quinoxaline derivative synthesized via multistep reactions starting from o-phenylenediamine and oxalic acid. The synthesis involves:

Formation of 2,3-(1H,4H)-quinoxalinedione using oxalic acid and HCl .

Conversion to 2,3-dichloroquinoxaline via thionyl chloride and DMF catalysis .

Hydrazine hydrate treatment to yield 2-chloro-3-hydrazinylquinoxaline, followed by condensation with aldehydes/ketones (e.g., nitrobenzaldehydes) to introduce the 7-nitro and 5-(1-pyrrolidinylmethyl) groups .

Its structure features a quinoxalinedione core modified with electron-withdrawing (nitro) and hydrophilic (pyrrolidinylmethyl) groups, enhancing binding to HDAC active sites and cellular permeability .

Propiedades

IUPAC Name |

6-methyl-7-nitro-5-(pyrrolidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-8-9(7-17-4-2-3-5-17)12-10(6-11(8)18(21)22)15-13(19)14(20)16-12/h6H,2-5,7H2,1H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTFOEGLXOPQJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1CN3CCCC3)NC(=O)C(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186268-07-5 | |

| Record name | PD-161989 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydro-6-methyl-7-nitro-5-(1-pyrrolodinemethyl)-2,3-quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-161989 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/127109DW5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)- typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under acidic conditions to facilitate the formation of the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

Substitution: Electrophilic substitution reactions can introduce new substituents into the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

Aplicaciones Científicas De Investigación

AMPA Receptor Antagonism

PD-161989 acts primarily as a selective antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are crucial in mediating excitatory neurotransmission in the central nervous system. By inhibiting these receptors, PD-161989 can modulate glutamate signaling pathways, potentially offering therapeutic benefits in conditions characterized by excessive excitatory activity, such as epilepsy and neurodegenerative diseases.

Enzyme Inhibition

Research indicates that this compound may serve as an enzyme inhibitor within various biological pathways. Its unique structure allows it to interact with specific enzymes involved in metabolic processes, making it a candidate for drug development targeting metabolic disorders.

Cancer Treatment

Studies have explored the potential of PD-161989 in oncology. Its ability to inhibit AMPA receptors suggests it might play a role in reducing tumor growth and metastasis by modulating the tumor microenvironment and influencing cell signaling pathways associated with cancer progression.

Antibacterial Properties

The compound has also been investigated for its antibacterial effects. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, indicating its potential as a scaffold for developing new antibiotics.

Material Science Applications

In addition to its biological applications, PD-161989 has been utilized in material science for developing new materials with unique properties. Its chemical structure allows for modifications that can lead to materials with enhanced electrical or optical characteristics, suitable for various industrial applications.

Biochemical Pathways

The primary mechanism by which PD-161989 exerts its effects is through the inhibition of AMPA receptors. This action leads to a decrease in excitatory synaptic transmission, which is crucial in conditions where glutamate signaling is dysregulated. The compound's interaction with these receptors alters neurotransmitter release and neuronal excitability.

Pharmacokinetics

PD-161989 demonstrates good solubility in water (at least 10 mg/ml), which facilitates its bioavailability and efficacy in biological systems. Understanding its pharmacokinetic profile is essential for optimizing dosing regimens and enhancing therapeutic outcomes.

Case Study 1: Neurological Disorders

A study published in Molecular Pharmacology investigated the effects of PD-161989 on animal models of epilepsy. The results demonstrated that administration of the compound significantly reduced seizure frequency and duration by modulating excitatory neurotransmission through AMPA receptor inhibition.

Case Study 2: Cancer Research

In another study focused on cancer therapy, PD-161989 was shown to inhibit the proliferation of breast cancer cells in vitro. The mechanism was attributed to its ability to alter cell signaling pathways linked to growth factor receptors.

Mecanismo De Acción

The mechanism of action of 2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with cellular receptors .

Comparación Con Compuestos Similares

Key Observations :

- Nitro Group (7-NO₂): Critical for HDAC inhibition; analogs without this group (e.g., 6a, 9) show 10–15× lower potency.

- Pyrrolidinylmethyl (5-position) : Balances hydrophobicity and solubility, reducing LogP compared to phenyl derivatives.

- Methyl (6-Me) : Minimal impact on activity but improves metabolic stability.

Mechanistic Insights from Molecular Studies

- Molecular Docking : The target compound’s nitro group forms hydrogen bonds with HDAC’s zinc ion, while the pyrrolidinylmethyl group interacts with hydrophobic pockets, stabilizing the enzyme-inhibitor complex .

- Apoptosis Induction : Unlike pyrazolone derivatives (), which arrest the cell cycle, the target compound primarily modulates epigenetic pathways via HDAC inhibition .

Actividad Biológica

2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)- is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Chemical Structure

The compound can be synthesized through various methods involving the condensation of specific precursors. The general structure includes a quinoxaline core with multiple substituents that influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance:

- Antibacterial Activity : The compound demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, the presence of electron-donating groups on the quinoxaline scaffold enhances antibacterial efficacy. For example, a study reported a zone of inhibition (ZOI) of 5 mm against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics like chloramphenicol (ZOI 19 mm) and ampicillin (ZOI 22 mm) .

- Antifungal Activity : In addition to antibacterial properties, certain derivatives showed promising antifungal activity comparable to amphotericin B against Candida albicans .

Antitumor Activity

The antitumor potential of the compound has been evaluated in various cancer cell lines. Notably:

- IC50 Values : The compound exhibited potent antitumor activity with an IC50 value of 0.5 μg/mL against liver carcinoma cells, indicating strong cytotoxic effects . Other derivatives showed moderate activity with IC50 values ranging from 4.75 μg/mL to 6.79 μg/mL depending on structural modifications .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific functional groups significantly influence the biological activities of quinoxaline derivatives:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increase antibacterial activity |

| Electron-withdrawing groups | Moderate to low antibacterial activity |

| Carboxylic acid group | Essential for potent antitumor activity |

The presence of electron-rich groups enhances interaction with bacterial targets, while the absence of certain functional groups can lead to diminished efficacy .

Case Studies

Several case studies have explored the therapeutic applications and safety profiles of quinoxaline derivatives:

- Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of various quinoxaline compounds against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The findings indicated that specific derivatives exhibited significant potency against these resistant strains .

- Clinical Evaluation : Clinical trials have assessed the analgesic properties of related compounds like ACEA-1011 in animal models, demonstrating their potential as effective analgesics through modulation of NMDA receptor pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-Quinoxalinedione derivatives, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions, as demonstrated in analogous quinoxaline derivatives. For example, sulfonamide-substituted quinoxalines are synthesized by reacting precursors (e.g., fluorophenyl or bromophenyl groups) with the quinoxaline core under reflux conditions using polar aprotic solvents like DMF. Yield optimization (72–85%) requires controlled temperature (78–300°C) and catalyst selection (e.g., Pd for cross-coupling). Parallel reaction monitoring via TLC and iterative adjustments to stoichiometry are critical for reproducibility .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for verifying substituent positions, particularly the pyrrolidinylmethyl and nitro groups. IR spectroscopy confirms functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the dione moiety). Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures purity (>98% by C/H/N/O ratios). Discrepancies in elemental analysis (e.g., ±0.3% deviation) may arise from hygroscopicity or solvent residues, necessitating repeated drying or HPLC purification .

Q. How should researchers address inconsistencies in physicochemical property data (e.g., solubility, stability) across studies?

- Methodological Answer : Systematic stability testing under controlled conditions (pH, temperature, light) is required. For example, nitro groups may sensitize the compound to photodegradation, necessitating amber glass storage. Solubility profiles should be assessed in multiple solvents (DMSO, ethanol, water) using UV-Vis spectroscopy. Missing data (e.g., logP, melting point) can be estimated via computational tools like COSMO-RS or experimentally validated using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking complement experimental studies to predict biological activity or reactivity?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites (e.g., nitro group electrophilicity). Molecular docking (AutoDock Vina) against targets like DPP-4 or mycobacterial enzymes (see quinoxaline-1,4-di-N-oxides) predicts binding affinities. Experimental validation via enzyme inhibition assays (IC₅₀) and correlation with computational results strengthens mechanistic hypotheses .

Q. What factorial design approaches are optimal for studying substituent effects on biological activity or synthetic yield?

- Methodological Answer : A 2³ factorial design can evaluate variables like temperature, catalyst loading, and solvent polarity. For biological studies, response surface methodology (RSM) optimizes substituent combinations (e.g., methyl vs. nitro groups) to maximize activity. Statistical tools (ANOVA, Pareto charts) identify significant factors, reducing experimental iterations. This approach is validated in studies on quinoxaline sulfonamide inhibitors, where substituent position critically impacts potency .

Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., conflicting enzyme inhibition vs. oxidative stress pathways)?

- Methodological Answer : Multi-omics integration (transcriptomics, proteomics) and knockout cell lines can dissect pathways. For example, RNA-seq may reveal upregulated oxidative stress genes (e.g., NRF2) alongside DPP-4 activity assays. Pharmacophore mapping distinguishes target-specific interactions from off-target effects. Contradictory data often arise from assay conditions (e.g., cell type, concentration); standardized protocols (ISO 20776) improve cross-study comparability .

Methodological Notes

- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for IR/NMR benchmarks. Report deviations >2σ from theoretical values as potential impurities .

- Theoretical Frameworks : Anchor studies to established models (e.g., DPP-4 inhibition theory) to guide hypothesis generation and experimental design .

- Safety Protocols : Despite non-hazardous classification (per GHS), use P95 respirators and nitrile gloves during synthesis to mitigate nitro compound risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.